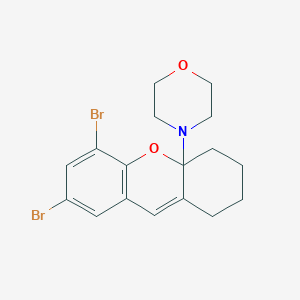

4-(5,7-dibromo-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is part of a broader class of chemicals that involve morpholine derivatives, known for their varied applications in organic synthesis, medicinal chemistry, and material science. The inclusion of dibromo-tetrahydro-xanthenyl and morpholine moieties suggests a compound with potential interest in these fields due to its unique structural and chemical properties.

Synthesis Analysis

The synthesis of related morpholine derivatives often involves multi-step chemical processes that may include bromination, cyclization, and nucleophilic substitution reactions. For instance, Kumar et al. (2007) demonstrated an efficient synthesis of a potent antimicrobial morpholine derivative through a nine-step process with a 36% overall yield, emphasizing the complexity and efficiency required in such syntheses (Kumar, Sadashiva, & Rangappa, 2007).

Molecular Structure Analysis

The structural analysis of morpholine derivatives, such as the one by Mamatha et al. (2019), often involves advanced techniques like NMR, IR, Mass spectral studies, and X-ray diffraction. These methodologies help confirm the molecular geometry, including bond lengths, angles, and the overall 3D arrangement of atoms within the molecule (Mamatha, Bhat, K, & S.K., 2019).

Chemical Reactions and Properties

The chemical reactivity of morpholine derivatives can be quite varied, depending on the substituents attached to the morpholine ring. For example, compounds synthesized by Shirini et al. (2012) and (2013) demonstrated the utility of 1,3-dibromo-5,5-dimethylhydantoin (DBH) in catalyzing the synthesis of complex organic molecules, indicating the potential chemical reactions these morpholine derivatives can undergo (Shirini, Khaligh, Imanzadeh, & Ghasemabadi, 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, boiling point, and crystal structure are crucial for understanding the practical applications of a compound. Studies like those by Prabhakaran et al. (2021) on similar morpholine derivatives provide insights into these aspects through experimental and theoretical analysis, highlighting the importance of DFT studies and X-ray crystallography in determining these properties (Prabhakaran, Doss, Dhineshkumar, & Rajkumar, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are vital for the application of morpholine derivatives in various fields. The study by Kotan and Yüksek (2016) on the theoretical and spectroscopic analysis of a morpholine derivative sheds light on the electronic structure, charge distribution, and potential reactivity patterns, which are fundamental to understanding the chemical behavior of such compounds (Kotan & Yüksek, 2016).

Propiedades

IUPAC Name |

4-(5,7-dibromo-1,2,3,4-tetrahydroxanthen-4a-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Br2NO2/c18-14-10-12-9-13-3-1-2-4-17(13,20-5-7-21-8-6-20)22-16(12)15(19)11-14/h9-11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZAYICHHZIOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(=CC3=C(O2)C(=CC(=C3)Br)Br)C1)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-bromoethoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5021750.png)

![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5021776.png)

![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5021792.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5021795.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5021801.png)

![N-benzyl-N-(2-hydroxyethyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5021809.png)

![N-1-naphthylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5021838.png)

![N-[4-(5-{[2-(butylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide](/img/structure/B5021846.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5021851.png)